molecular formula C13H18N4O2 B11853203 8-Cyclohexyl-1,3-dimethyl-3,9-dihydro-1h-purine-2,6-dione CAS No. 5438-77-7

8-Cyclohexyl-1,3-dimethyl-3,9-dihydro-1h-purine-2,6-dione

Cat. No.: B11853203
CAS No.: 5438-77-7
M. Wt: 262.31 g/mol
InChI Key: RGTYBXHIGUWDRB-UHFFFAOYSA-N
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Description

8-Cyclohexyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione is a purine derivative. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of cyclohexyl and methyl groups attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclohexyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione typically involves the alkylation of a purine precursor. The reaction conditions often include the use of strong bases and alkylating agents under controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, including purification steps like crystallization or chromatography to achieve high purity. The specific methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-Cyclohexyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying purine metabolism and related pathways.

    Medicine: Investigated for its potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.

    Theobromine (3,7-Dimethylxanthine): Found in chocolate and has mild stimulant effects.

Uniqueness

8-Cyclohexyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione is unique due to the presence of the cyclohexyl group, which may confer different physical and chemical properties compared to other purine derivatives. This uniqueness can affect its solubility, stability, and biological activity.

Properties

CAS No.

5438-77-7

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

8-cyclohexyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H18N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,14,15)

InChI Key

RGTYBXHIGUWDRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCCC3

Origin of Product

United States

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